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Compound of Interest

Compound Name: 2,3-Difluoro-4-iodobenzaldehyde

Cat. No.: B1292693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2,3-
Difluoro-4-iodobenzaldehyde, a compound of interest in synthetic chemistry and drug

discovery. Due to the absence of publicly available experimental spectra for this specific

molecule, this document presents a comprehensive set of predicted data for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are derived

from established principles of spectroscopy and analysis of structurally related compounds.

This guide also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for 2,3-Difluoro-4-
iodobenzaldehyde, organized for clarity and ease of comparison.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
The chemical shifts of the aromatic protons are influenced by the electronic effects of the

fluorine, iodine, and aldehyde substituents. The aldehyde proton is expected to appear

significantly downfield.
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~10.1 s - H-7 (Aldehyde)

~7.7 - 7.9 m - H-6

~7.3 - 7.5 m - H-5

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The chemical shifts of the carbon atoms in the benzene ring are affected by the

electronegativity and position of the substituents. The carbonyl carbon of the aldehyde is

expected at a characteristic downfield shift.

Chemical Shift (δ, ppm) Assignment

~188 - 192 C-7 (C=O)

~150 - 155 (d) C-2 (C-F)

~145 - 150 (d) C-3 (C-F)

~135 - 140 C-1

~125 - 130 C-5

~120 - 125 C-6

~90 - 95 C-4 (C-I)

d = doublet due to C-F coupling

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to
CFCl₃)
The chemical shifts for the fluorine atoms are predicted based on typical values for fluorinated

aromatic compounds.
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~-120 to -130 d ~15-20 F (on C-2)

~-135 to -145 d ~15-20 F (on C-3)

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the aldehyde and

substituted aromatic functionalities.

Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3100 Medium Aromatic C-H Stretch

~2820, ~2720 Medium, Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1700 - 1715 Strong Aldehyde C=O Stretch

~1580, ~1470 Medium-Strong Aromatic C=C Stretch

~1200 - 1250 Strong C-F Stretch

~800 - 900 Strong C-H Out-of-plane Bending

~600 - 700 Medium C-I Stretch

Predicted Mass Spectrometry (MS) Data
The predicted mass spectrum under electron ionization (EI) would show a molecular ion peak

and characteristic fragmentation patterns for a halogenated benzaldehyde. The molecular

weight of 2,3-Difluoro-4-iodobenzaldehyde is 267.92 g/mol .
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m/z Predicted Fragment Ion Interpretation

268 [C₇H₃F₂IO]⁺ Molecular ion (M⁺)

267 [C₇H₂F₂IO]⁺ Loss of H radical

239 [C₆H₃F₂I]⁺ Loss of CHO radical

141 [C₇H₃F₂O]⁺ Loss of I radical

113 [C₆H₃F₂]⁺ Loss of I and CO

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters may need to be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Difluoro-4-iodobenzaldehyde
in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the proton spectrum using a 500 MHz NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-3 seconds. Process the data with Fourier transformation, phase

correction, and baseline correction.

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower

natural abundance and sensitivity of ¹³C, a larger number of scans will be required. Proton

decoupling is typically used to simplify the spectrum to singlets.

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A dedicated fluorine probe is not always

necessary but can improve sensitivity. Use a suitable reference standard, such as

hexafluorobenzene, and reference the spectrum to CFCl₃.

Infrared (IR) Spectroscopy
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

common. Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the clean ATR crystal before running the sample. The final spectrum

is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer,

often via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion

source, the sample is bombarded with high-energy electrons (typically 70 eV), causing

ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio

(m/z) and detected.

Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

organic compound.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Difluoro-4-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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